molecular formula C18H12Cl2FNO3 B11575588 5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide CAS No. 438530-84-8

5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide

Cat. No.: B11575588
CAS No.: 438530-84-8
M. Wt: 380.2 g/mol
InChI Key: QQNFRNADRGKHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide is a synthetic organic compound with a molecular formula of C18H12Cl2FNO3. This compound is characterized by the presence of a furan ring, a dichlorophenoxy group, and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenoxy group: This step involves the reaction of the furan ring with 2,5-dichlorophenol in the presence of a suitable base, such as potassium carbonate, to form the dichlorophenoxy derivative.

    Attachment of the fluorophenyl group: This is done through a nucleophilic substitution reaction where the dichlorophenoxy derivative reacts with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The dichlorophenoxy and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide is unique due to the presence of both dichlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

438530-84-8

Molecular Formula

C18H12Cl2FNO3

Molecular Weight

380.2 g/mol

IUPAC Name

5-[(2,5-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H12Cl2FNO3/c19-11-5-7-13(20)17(9-11)24-10-12-6-8-16(25-12)18(23)22-15-4-2-1-3-14(15)21/h1-9H,10H2,(H,22,23)

InChI Key

QQNFRNADRGKHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.